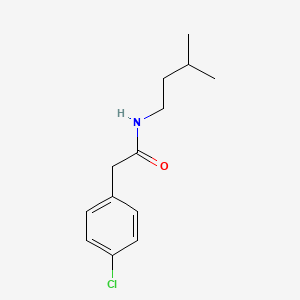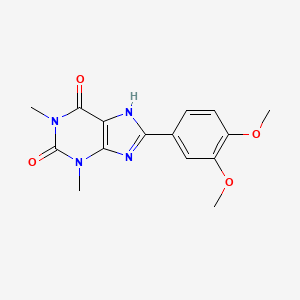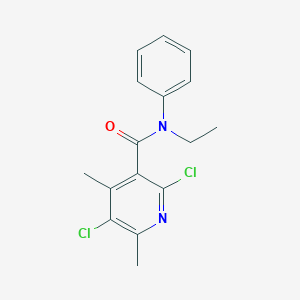![molecular formula C16H13NO6 B5856426 4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
4-[4-(acetylamino)phenoxy]phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(acetylamino)phenoxy]phthalic acid, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-[4-(acetylamino)phenoxy]phthalic acid has been used in various scientific research applications, including the study of inflammation, pain, and cancer. It has been found to be effective in reducing inflammation and pain in animal models. This compound has also been used in cancer research, where it has been found to have anti-tumor effects.
Mécanisme D'action
4-[4-(acetylamino)phenoxy]phthalic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties, which may contribute to its anti-tumor effects. This compound has been shown to reduce the levels of inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(acetylamino)phenoxy]phthalic acid in lab experiments is its low toxicity compared to other NSAIDs. This makes it a safer option for use in animal models. However, one of the limitations of using this compound is its short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of 4-[4-(acetylamino)phenoxy]phthalic acid in scientific research. One area of interest is the study of its anti-tumor effects, which may have potential for the development of cancer therapies. Another area of interest is the study of its effects on the gut microbiome, which may have implications for the treatment of inflammatory bowel disease. Additionally, the development of new formulations of this compound may improve its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. This compound has been found to be effective in reducing inflammation and pain, and has potential for use in the development of cancer therapies. However, its short half-life may limit its effectiveness in some experiments. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
4-[4-(acetylamino)phenoxy]phthalic acid can be synthesized through various methods, including the reaction between phthalic anhydride and 4-aminoacetophenone in the presence of a catalyst. The resulting product is then acetylated to form this compound. Other methods include the reaction between phthalic anhydride and 4-acetylaniline, followed by the addition of acetic anhydride to form this compound.
Propriétés
IUPAC Name |
4-(4-acetamidophenoxy)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-9(18)17-10-2-4-11(5-3-10)23-12-6-7-13(15(19)20)14(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQBSJNFCRTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)



![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)



![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)